3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H16N2O2S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H16N2O2S/c1-20-15-7-6-11(9-16(15)21-2)14-10-22-17(19-14)12-4-3-5-13(18)8-12/h3-10H,18H2,1-2H3 |
InChI Key |
YIBUESDYAJGVKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. For this target compound, the protocol involves cyclocondensation of α-bromo-3,4-dimethoxyacetophenone (1) with a custom-synthesized thioamide precursor, 3-nitrobenzothioamide (2) . The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr to yield 2-(3-nitrophenyl)-4-(3,4-dimethoxyphenyl)thiazole (3) . Subsequent reduction of the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) furnishes the final product.
Key Steps:
-
Synthesis of α-Bromo-3,4-dimethoxyacetophenone (1):
-
Preparation of 3-Nitrobenzothioamide (2):
-
Cyclocondensation and Reduction:
Optimization and Challenges
-
Solvent Selection: Ethanol outperforms DMF or THF due to superior solubility of intermediates.
-
Byproduct Mitigation: Excess bromoketone (>1.2 equiv.) minimizes dimerization of the thioamide.
-
Yield: The overall yield for this route is 58–64%, with purity >95% after recrystallization (EtOH/H₂O).
Suzuki-Miyaura Cross-Coupling Post Thiazole Formation
Sequential Functionalization Strategy
This two-step approach first synthesizes 2-bromo-4-(3,4-dimethoxyphenyl)thiazole (4) via Hantzsch cyclization, followed by Suzuki coupling with 3-aminophenylboronic acid (5) .
Synthesis of 2-Bromothiazole Intermediate (4)
Suzuki Coupling with 3-Aminophenylboronic Acid
Advantages and Limitations
-
Modularity: Enables late-stage diversification of the thiazole’s 2-position.
-
Drawbacks: Requires handling air-sensitive catalysts and multiple purification steps, reducing scalability.
Nitro-to-Amine Reduction in Preformed Thiazole Frameworks
Direct Functionalization via Reductive Amination
This route leverages 2-(3-nitrophenyl)-4-(3,4-dimethoxyphenyl)thiazole (3) (synthesized as in Section 1.1) and reduces the nitro group using SnCl₂ in HCl/EtOH (1:2) at 70°C. The reaction achieves >90% conversion within 4 hours, with the product isolated via neutralization and extraction (81% yield).
Comparative Efficiency
-
Cost-Effectiveness: SnCl₂ is economical compared to catalytic hydrogenation.
-
Purity Concerns: Residual tin salts necessitate rigorous washing with EDTA solution.
Analytical Data and Comparative Evaluation
Table 1. Summary of Synthetic Routes for 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline
| Method | Key Intermediate | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hantzsch + Reduction | (3) | EtOH, 80°C, 6 h; H₂, Pd/C | 58–64 | 95 |
| Suzuki Coupling | (4) | Pd(PPh₃)₄, dioxane, 90°C | 68–72 | 97 |
| Nitro Reduction | (3) | SnCl₂, HCl/EtOH, 70°C | 81 | 93 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or sulfonated products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline, as effective anticancer agents.
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. For instance, a related compound demonstrated strong antiproliferative activity against human cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase .
- Case Study : In a study evaluating a series of thiazole derivatives, the compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was identified as a potent inhibitor of tubulin polymerization with promising anticancer properties .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties.
- In Vitro Studies : Various studies have reported that thiazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives were found to inhibit the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 μg/mL .
- Mechanism : The antimicrobial action is often attributed to the inhibition of essential bacterial enzymes such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis in bacteria .
Inhibition of Enzymatic Activity
The compound has been explored for its potential as an enzyme inhibitor, particularly in relation to diseases like Alzheimer's.
- Acetylcholinesterase Inhibition : Thiazole-containing compounds have shown promise as acetylcholinesterase inhibitors, which are vital in treating Alzheimer’s disease by increasing acetylcholine levels in the brain. A related study indicated that compounds with thiazole moieties could effectively inhibit acetylcholinesterase activity .
Cardiovascular Applications
Thiazole derivatives are being studied for their role in cardiovascular health.
- Cholesteryl Ester Transfer Protein (CETP) Inhibition : Compounds similar to this compound have been evaluated for their CETP inhibitory activity, which is essential for managing cholesterol levels and preventing cardiovascular diseases. One study reported that modifications to thiazole structures enhanced their CETP inhibitory effects significantly .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their pharmacological properties.
- Optimization Studies : Research has focused on modifying substituents on the thiazole ring to enhance biological activity. For instance, introducing methoxy groups has been shown to improve the potency of certain derivatives against targeted diseases .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline ()
- Molecular Formula : $ \text{C}{15}\text{H}{11}\text{FN}_2\text{S} $, Molecular Weight : 270.32 .
- Key Differences :
- Substituent : Fluorophenyl (electron-withdrawing) vs. dimethoxyphenyl (electron-donating).
- Position : Fluorophenyl at 4-position vs. dimethoxyphenyl at 4-position.
- Implications : The electron-withdrawing fluorine may reduce electron density on the thiazole ring, altering reactivity and binding interactions compared to the methoxy-rich analog.
2-(2-Methyl-1,3-thiazol-4-yl)aniline ()
Heterocycle Modifications
4-[5-(Methylthio)-1,3,4-oxadiazol-2-yl]-aniline ()
- Molecular Formula : $ \text{C}9\text{H}8\text{N}_4\text{OS} $, Molecular Weight : 236.25 .
- Key Differences :
- Heterocycle : Oxadiazole (two nitrogen atoms) vs. thiazole (one nitrogen, one sulfur).
- Substituent : Methylthio (moderate electron-donating) vs. dimethoxyphenyl.
- Implications : Oxadiazoles are more electronegative, which may enhance metabolic stability but reduce aromaticity compared to thiazoles.
4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline ()
Complex Structural Analogs with Additional Rings
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, )
- Molecular Formula : $ \text{C}{27}\text{H}{20}\text{ClF}2\text{N}7\text{S} $, Molecular Weight : 568.01 .
- Key Differences :
- Substituents : Chlorophenyl, fluorophenyl, triazole, and pyrazole rings vs. dimethoxyphenyl.
- Planarity : The molecule is mostly planar except for one fluorophenyl group, suggesting constrained conformational flexibility.
Biological Activity
3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring linked to an aniline moiety , with a 3,4-dimethoxyphenyl substituent. This unique structure is believed to contribute significantly to its biological activities.
The biological effects of this compound are primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions , which are essential for binding to active sites on proteins. This binding may lead to either inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Antiproliferative Activity
Research has demonstrated that derivatives of thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), showed potent activity with IC50 values ranging from 0.36 to 0.86 μM against human cancer cell lines . The mechanism involved includes disruption of tubulin polymerization and cell cycle arrest at the G2/M phase .
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 10s | SGC-7901 | 0.36 | Tubulin inhibition |
| 10c | Various | Moderate | Unknown |
| 10u | Various | Reduced | Structural modification |
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. Studies indicate that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is often linked to the inhibition of key enzymes involved in bacterial fatty acid biosynthesis .
Case Studies
- Anticancer Research : A study focused on the synthesis and evaluation of thiazole derivatives found that specific modifications enhanced their antiproliferative activity against cancer cell lines. The introduction of methoxy groups was particularly beneficial .
- Antimicrobial Studies : Another investigation highlighted the effectiveness of thiazole derivatives against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 μg/mL. The primary mechanism identified was the inhibition of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), crucial for fatty acid synthesis in bacteria .
Q & A
Q. What are the recommended synthetic routes for 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline, and how can reaction conditions be optimized?
Answer : The compound’s thiazole core can be synthesized via cyclization reactions using α-haloketones and thiourea derivatives. For example, reacting 3,4-dimethoxybenzoyl chloride with thiosemicarbazide under reflux in ethanol yields the thiazole intermediate. Subsequent coupling with 3-nitroaniline via Buchwald-Hartwig amination, followed by nitro reduction, provides the target compound. Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(OAc)₂) improves yields (see analogous methods in and ). Reaction monitoring via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 for aryl halide:amine) mitigates side products .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺), while ¹H/¹³C NMR identifies key functional groups:
- Aromatic protons : δ 6.8–7.5 ppm (split patterns indicate substitution on the phenyl rings).
- Thiazole protons : δ 7.9–8.1 ppm (C2-H of thiazole).
- Methoxy groups : δ ~3.8 ppm (singlet for OCH₃).
Purity is validated via HPLC (≥95% area) using a C18 column and acetonitrile/water gradient ().
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with biological targets (e.g., kinases or receptors)?
Answer : Docking software (AutoDock Vina, Schrödinger Suite) models interactions between the compound’s thiazole-aniline scaffold and target binding pockets. Key steps:
Prepare the ligand (protonation states via MarvinSketch) and receptor (PDB ID: e.g., 4KI5 for kinase targets).
Define grid boxes around active sites (e.g., ATP-binding pocket).
Analyze hydrogen bonds (e.g., between the aniline NH and Asp86) and π-π stacking (thiazole vs. Phe82).
Studies on analogous compounds () show that methoxy groups enhance binding affinity by 15–20% compared to non-substituted derivatives .
Q. How should researchers address contradictory bioactivity data across different assays (e.g., IC₅₀ variability in cancer cell lines)?
Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound stability. Mitigation strategies:
- Standardize protocols : Use identical cell lines (e.g., MCF-7 vs. HepG2) and controls (e.g., doxorubicin).
- Solubility checks : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation.
- Metabolic stability : Assess via liver microsome assays ( notes oxadiazole derivatives degrade faster in acidic media).
Q. What strategies improve the compound’s bioavailability for in vivo studies?
Answer : Structural modifications:
- Prodrug approach : Acetylate the aniline NH to enhance membrane permeability.
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to increase solubility (see ’s work on propanoic acid derivatives). Pharmacokinetic studies in rodents (IV vs. oral) guide dose optimization .
Experimental Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Answer : Focus on varying substituents systematically:
- Thiazole modifications : Replace 3,4-dimethoxyphenyl with 4-fluorophenyl to assess electronic effects.
- Aniline substitutions : Introduce methyl or nitro groups at the meta/para positions.
Biological testing (e.g., antimicrobial MIC assays) identifies critical groups. ’s comparative table (e.g., triazole vs. oxadiazole analogs) provides a template for SAR analysis .
Q. What computational tools predict the compound’s physicochemical properties (e.g., logP, pKa)?
Answer : Use ChemAxon or Molinspiration :
- logP : Predicted ~2.8 (hydrophobic thiazole vs. polar aniline).
- pKa : Aniline NH₂ ≈ 4.5 (protonation affects solubility).
Validate experimentally via shake-flask (logP) and potentiometric titration (pKa).
Safety and Toxicity Profiling
Q. What are the key considerations for handling this compound in the lab?
Answer :
- Light sensitivity : Store in amber vials ( highlights degradation of similar aniline derivatives under UV).
- Toxicity screening : Ames test for mutagenicity; zebrafish embryo assays for acute toxicity (LC₅₀ < 100 µM suggests low risk).
Comparative Analysis with Structural Analogs
Q. How does the 3,4-dimethoxy substitution compare to other aryl groups in terms of bioactivity?
Answer : Methoxy groups improve solubility (logS ~-3.5 vs. -4.2 for nitro analogs) and enhance interactions with polar residues (e.g., Tyr185 in COX-2). ’s oxadiazole derivatives show a 30% increase in anti-inflammatory activity with methoxy vs. methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
